Bromine Position: Cyclobutyl-Bound (Target) vs. Benzylic (Cyclopentyl Analog)
The target compound places the bromomethyl group directly on the cyclobutyl ring (SMILES: BrCC1(CCOCc2ccccc2)CCC1), creating a neopentyl-type alkyl halide with restricted conformational freedom. In contrast, the cyclopentyl analog (CAS 1522045-56-2) carries the bromine on the benzylic/ethyl chain (SMILES: BrCC(C1=CC=CC=C1)OCC2CCCC2) . This positional shift has practical consequences: neopentyl-type halides are generally less reactive in SN2 displacements than benzylic halides, requiring different reaction conditions. Although no direct kinetic comparison is available for these specific compounds, the structural difference is unambiguous at the SMILES and InChI level [1].
| Evidence Dimension | Bromine substitution position |
|---|---|
| Target Compound Data | Br–CH₂–cyclobutyl (neopentyl-type; SMILES: BrCC1(CCOCc2ccccc2)CCC1) |
| Comparator Or Baseline | Cyclopentyl analog: Br–CH₂–CH(Ph)–O–CH₂–cyclopentyl (benzylic-type; SMILES: BrCC(C1=CC=CC=C1)OCC2CCCC2) |
| Quantified Difference | Structural (qualitative); no kinetic data available |
| Conditions | Structural determination by SMILES/InChI comparison |
Why This Matters
For synthetic chemists designing nucleophilic substitution or cross-coupling sequences, the bromine position dictates reactivity and required conditions—a neopentyl halide will generally demand more forcing conditions or different catalysts than a benzylic halide.
- [1] PubChem CID 130537460. SMILES: C1CC(C1)(CCOCC2=CC=CC=C2)CBr. View Source
